Cas no 50722-58-2 (UDP-α-D-galacturonic acid)

UDP-α-D-galacturonic acid structure
UDP-α-D-galacturonic acid structure
Product name:UDP-α-D-galacturonic acid
CAS No:50722-58-2
MF:C15H22N2O18P2
Molecular Weight:580.2853
CID:373086
PubChem ID:15592253

UDP-α-D-galacturonic acid 化学的及び物理的性質

名前と識別子

    • UDP-galacturonic acid
    • a-D-Galactopyranuronic acid, 1&reg
    • P'-ester with uridine5'-(trihydrogen diphosphate)
    • UDPgalacturonate
    • UDP-a-D-Galacturonic acid
    • Q27098373
    • (2S,3R,4S,5R,6R)-6-({[({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
    • UGB
    • UDP-alpha-D-galacturonic acid
    • (2S,3R,4S,5R,6R)-6-{[(S)-{[(R)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
    • (2s,3r,4s,5r,6r)-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4,5-Trihydroxy-Oxane-2-Carboxylic Acid
    • UDP-D-galacturonic acid
    • UDP-D-galacturonate
    • DTXSID601314812
    • CHEBI:16085
    • J-700263
    • UDP-
    • uridine 5'-[3-(alpha-D-galactopyranuronosyl) dihydrogen diphosphate]
    • (2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • A-D-galacturonic acid
    • UDP-α-D-galacturonic acid
    • インチ: InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1
    • InChIKey: HDYANYHVCAPMJV-GXNRKQDOSA-N
    • SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

計算された属性

  • 精确分子量: 580.03428585g/mol
  • 同位素质量: 580.03428585g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 氢键受体数量: 18
  • 重原子数量: 37
  • 回転可能化学結合数: 9
  • 複雑さ: 1040
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -6.4
  • トポロジー分子極性表面積: 309Ų

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